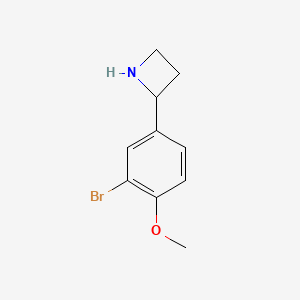

2-(3-Bromo-4-methoxyphenyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromo-4-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring

Preparation Methods

The synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine can be achieved through several methods:

Cyclization: One common method involves the cyclization of appropriate precursors. For instance, starting from a suitable bromo-methoxyphenyl derivative, cyclization can be induced under specific conditions to form the azetidine ring.

Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction, where a nucleophile attacks a precursor molecule to form the azetidine ring.

Cycloaddition: Cycloaddition reactions, such as the [2+2] cycloaddition, can also be employed to synthesize azetidines.

Ring Expansion and Rearrangement: Ring expansion and rearrangement reactions of smaller ring systems can lead to the formation of azetidines.

Reduction of β-lactams: The reduction of β-lactams is another method to obtain azetidines.

Chemical Reactions Analysis

2-(3-Bromo-4-methoxyphenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.

Substitution: The bromine atom in the compound can undergo substitution reactions with various nucleophiles to form different derivatives.

Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of linear or branched products.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)azetidine involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The azetidine ring’s strained structure makes it reactive, allowing it to undergo ring-opening and other transformations that can affect its biological activity .

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)azetidine can be compared with other azetidine derivatives, such as:

2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride: This compound has a similar structure but differs in the position of the bromine and methoxy groups.

tert-Butyl 3-(2-bromo-4-methoxyphenyl)azetidine-1-carboxylate: This derivative has a tert-butyl group and a carboxylate group attached to the azetidine ring.

Biological Activity

2-(3-Bromo-4-methoxyphenyl)azetidine is a compound of interest due to its potential biological activities. Azetidine derivatives, including this compound, have been studied for their pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cycloaddition reactions and other organic synthesis techniques. The presence of the bromine and methoxy groups on the phenyl ring significantly influences the compound's reactivity and biological properties.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study reported that azetidinones, which share structural similarities with this compound, showed promising results against pathogens such as Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 3.12 µg/mL .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Azetidinone A | 3.12 | Mycobacterium tuberculosis |

| Azetidinone B | TBD | Staphylococcus aureus |

Anticancer Activity

The anticancer properties of azetidine derivatives have been extensively studied, particularly their effects on breast cancer cell lines such as MCF-7. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation effectively. For example, a related compound demonstrated an IC50 value of approximately 10 nM in MCF-7 cells, indicating potent antiproliferative effects .

Table 2: Antiproliferative Effects in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Compound X | MCF-7 | 10 |

| Related Compound Y | MDA-MB-231 | 23 |

The mechanism by which azetidine derivatives exert their biological effects often involves interaction with cellular targets such as tubulin. Compounds similar to this compound have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical for their efficacy as potential anticancer agents.

Case Studies

A notable case study involved the evaluation of a series of azetidine derivatives for their antiproliferative activities against various cancer cell lines. The study found that modifications on the phenyl ring significantly impacted the biological activity, suggesting that further structural optimization could enhance potency .

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)azetidine |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |

InChI Key |

ASIBWXFWNPNLMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCN2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.